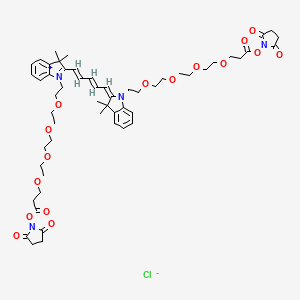

Bis-(N,N'-PEG4-NHS ester)-Cy5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis-(N,N’-PEG4-NHS ester)-Cy5 is a bifunctional dye compound commonly used in bioconjugation and labeling applications. It consists of a cyanine dye (Cy5) linked to two polyethylene glycol (PEG) chains, each terminating in an N-hydroxysuccinimide (NHS) ester group. This structure allows for efficient and specific labeling of biomolecules, such as proteins and nucleic acids, through amine-reactive NHS esters.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis-(N,N’-PEG4-NHS ester)-Cy5 typically involves the following steps:

Synthesis of PEG4-NHS Ester: Polyethylene glycol (PEG) chains are functionalized with NHS ester groups through esterification reactions.

Conjugation with Cy5: The PEG4-NHS ester is then conjugated to the Cy5 dye through a coupling reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of Bis-(N,N’-PEG4-NHS ester)-Cy5 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of PEG4-NHS Ester: Large-scale esterification reactions to produce PEG4-NHS ester.

Conjugation and Purification: Conjugation of PEG4-NHS ester with Cy5 dye, followed by purification steps such as chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Bis-(N,N’-PEG4-NHS ester)-Cy5 primarily undergoes substitution reactions, where the NHS ester groups react with primary amines to form stable amide bonds.

Common Reagents and Conditions

Reagents: Primary amines (e.g., lysine residues in proteins), coupling agents (e.g., DCC).

Conditions: Mild aqueous conditions, typically at pH 7-9, to maintain the stability of the NHS ester groups.

Major Products

The major product of the reaction is a bioconjugate, where the Cy5 dye is covalently attached to the target biomolecule through the PEG linker.

Wissenschaftliche Forschungsanwendungen

Bis-(N,N’-PEG4-NHS ester)-Cy5 is widely used in various scientific research fields:

Chemistry: Used for labeling and tracking chemical reactions.

Biology: Employed in fluorescence microscopy and flow cytometry for imaging and analyzing biological samples.

Medicine: Utilized in diagnostic assays and therapeutic research for tracking and targeting specific cells or molecules.

Industry: Applied in the development of biosensors and other analytical devices.

Wirkmechanismus

The mechanism of action of Bis-(N,N’-PEG4-NHS ester)-Cy5 involves the formation of covalent bonds between the NHS ester groups and primary amines on target biomolecules. This covalent attachment allows for the stable and specific labeling of the target, enabling its detection and analysis through the fluorescent properties of the Cy5 dye.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bis-(N,N’-PEG4-NHS ester)-Cy3: Similar structure but with a Cy3 dye instead of Cy5.

Bis-(N,N’-PEG4-NHS ester)-FITC: Uses fluorescein isothiocyanate (FITC) as the dye.

Bis-(N,N’-PEG4-NHS ester)-Rhodamine: Contains rhodamine dye.

Uniqueness

Bis-(N,N’-PEG4-NHS ester)-Cy5 is unique due to its specific fluorescent properties, including its excitation and emission wavelengths, which make it suitable for applications requiring red fluorescence. The PEG linker also provides enhanced solubility and reduced non-specific binding compared to other dyes.

Eigenschaften

Molekularformel |

C55H73ClN4O16 |

|---|---|

Molekulargewicht |

1081.6 g/mol |

IUPAC-Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride |

InChI |

InChI=1S/C55H73N4O16.ClH/c1-54(2)42-12-8-10-14-44(42)56(24-28-68-32-36-72-40-38-70-34-30-66-26-22-52(64)74-58-48(60)18-19-49(58)61)46(54)16-6-5-7-17-47-55(3,4)43-13-9-11-15-45(43)57(47)25-29-69-33-37-73-41-39-71-35-31-67-27-23-53(65)75-59-50(62)20-21-51(59)63;/h5-17H,18-41H2,1-4H3;1H/q+1;/p-1 |

InChI-Schlüssel |

WEBFOGFOTIHXBB-UHFFFAOYSA-M |

Isomerische SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C.[Cl-] |

Kanonische SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C.[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide](/img/structure/B12414019.png)

![(4R,6R)-4-hydroxy-6-[(5R,7S,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one](/img/structure/B12414035.png)

![5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B12414044.png)